Cas no 873387-81-6 (4-Bromo-3-iodobenzaldehyde)

4-Bromo-3-iodobenzaldehyde is a halogenated benzaldehyde derivative with the molecular formula C₇H₄BrIO. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura or Sonogashira couplings, due to the presence of both bromo and iodo substituents. The aldehyde functional group further enhances its reactivity, enabling transformations into alcohols, acids, or imines. Its distinct halogenation pattern allows for selective functionalization, making it valuable in pharmaceutical and materials science research. The compound is typically supplied as a crystalline solid with high purity, ensuring consistent performance in synthetic applications. Proper handling under inert conditions is recommended due to its sensitivity to light and moisture.
4-Bromo-3-iodobenzaldehyde structure
4-Bromo-3-iodobenzaldehyde structure
Product Name:4-Bromo-3-iodobenzaldehyde
CAS No:873387-81-6
MF:C7H4BrIO
MW:310.914533615112
MDL:MFCD18391620
CID:2130304
PubChem ID:56604193
Update Time:2025-06-08

4-Bromo-3-iodobenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 4-Bromo-3-iodobenzaldehyde
    • 4-Bromo-3-iodobenzaldehyde (ACI)
    • SY284610
    • ZFZAZPMPNMBBIZ-UHFFFAOYSA-N
    • AKOS026672292
    • XH1063
    • CS-0209189
    • PS-11866
    • AT23715
    • YJB38781
    • DTXSID80717806
    • 873387-81-6
    • SCHEMBL15689668
    • DA-17396
    • MFCD18391620
    • MDL: MFCD18391620
    • Inchi: 1S/C7H4BrIO/c8-6-2-1-5(4-10)3-7(6)9/h1-4H
    • InChI Key: ZFZAZPMPNMBBIZ-UHFFFAOYSA-N
    • SMILES: O=CC1C=C(I)C(Br)=CC=1

Computed Properties

  • Exact Mass: 309.84902g/mol
  • Monoisotopic Mass: 309.84902g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 129
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 17.1Ų

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4-Bromo-3-iodobenzaldehyde Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Potassium iodide ,  Sodium periodate ;  0 °C; 30 min, 0 °C → 24 °C
1.2 18 h, 24 °C
Reference
Topological band engineering of graphene nanoribbons
Rizzo, Daniel J.; et al, Nature (London, 2018, 560(7717), 204-208

4-Bromo-3-iodobenzaldehyde Raw materials

4-Bromo-3-iodobenzaldehyde Preparation Products

Additional information on 4-Bromo-3-iodobenzaldehyde

4-Bromo-3-iodobenzaldehyde (CAS No. 873387-81-6): An Overview of Its Synthesis, Applications, and Recent Research Advances

4-Bromo-3-iodobenzaldehyde (CAS No. 873387-81-6) is a versatile organic compound that has gained significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is characterized by its unique halogenated aromatic structure, which makes it a valuable building block for the synthesis of a wide range of bioactive molecules and functional materials.

The chemical structure of 4-Bromo-3-iodobenzaldehyde consists of a benzene ring substituted with a bromine atom at the 4-position and an iodine atom at the 3-position, along with an aldehyde group at the 1-position. The presence of these halogen atoms and the aldehyde functionality provides multiple reactive sites, enabling diverse chemical transformations and synthetic applications.

In recent years, 4-Bromo-3-iodobenzaldehyde has been extensively studied for its potential in the development of novel pharmaceuticals and advanced materials. One of the key areas of research has been its use as a starting material for the synthesis of heterocyclic compounds, which are often found in biologically active molecules. For instance, a study published in the Journal of Organic Chemistry demonstrated the efficient synthesis of various indole derivatives from 4-Bromo-3-iodobenzaldehyde, highlighting its utility in the preparation of compounds with potential anti-cancer and anti-inflammatory properties.

The synthetic versatility of 4-Bromo-3-iodobenzaldehyde is further exemplified by its application in palladium-catalyzed cross-coupling reactions. These reactions are widely used in organic synthesis to form carbon-carbon bonds and are particularly useful for constructing complex molecular architectures. A recent study in Advanced Synthesis & Catalysis reported the successful use of 4-Bromo-3-iodobenzaldehyde in Suzuki-Miyaura coupling reactions to synthesize a series of substituted biaryls, which are important intermediates in the pharmaceutical industry.

Beyond its synthetic applications, 4-Bromo-3-iodobenzaldehyde has also shown promise in materials science. Its halogenated aromatic structure makes it an attractive candidate for the development of functional materials with unique optical and electronic properties. For example, researchers at the University of California, Berkeley, have utilized 4-Bromo-3-iodobenzaldehyde as a building block for the synthesis of conjugated polymers with tunable bandgaps. These polymers have potential applications in organic photovoltaics and light-emitting diodes (LEDs).

The biological activity of compounds derived from 4-Bromo-3-iodobenzaldehyde has also been a focus of recent research. A study published in Bioorganic & Medicinal Chemistry Letters reported that certain derivatives exhibit potent inhibitory activity against specific enzymes involved in cancer cell proliferation. This finding underscores the potential of 4-Bromo-3-iodobenzaldehyde-based compounds as lead candidates for drug discovery programs targeting cancer therapy.

In addition to its synthetic and biological applications, 4-Bromo-3-iodobenzaldehyde has been explored for its use in analytical chemistry. The compound's distinct spectroscopic properties make it a useful standard for various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). A recent publication in Analytical Chemistry highlighted the utility of 4-Bromo-3-iodobenzaldehyde as an internal standard for quantitative NMR analysis, demonstrating its reliability and accuracy.

The environmental impact and safety profile of 4-Bromo-3-iodobenzaldehyde have also been investigated to ensure its responsible use in various applications. Studies have shown that proper handling and disposal practices can minimize any potential environmental risks associated with this compound. Researchers at the Environmental Protection Agency (EPA) have recommended best practices for handling halogenated aromatic compounds to ensure worker safety and environmental protection.

In conclusion, 4-Bromo-3-iodobenzaldehyde (CAS No. 873387-81-6) is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique chemical structure and versatile reactivity make it an invaluable tool for organic synthesis, medicinal chemistry, materials science, and analytical chemistry. Ongoing research continues to uncover new applications and properties, further solidifying its importance in modern scientific research.

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